Mosapride

Overview

Description

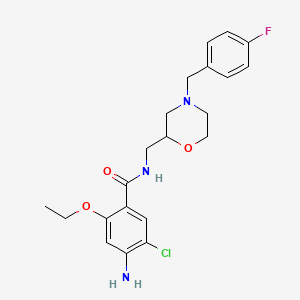

Mosapride (C₂₁H₂₅ClFN₃O₃) is a selective serotonin 5-HT₄ receptor agonist used clinically to treat gastrointestinal (GI) motility disorders such as functional dyspepsia (FD) and gastroesophageal reflux disease (GERD) . It enhances GI peristalsis by stimulating 5-HT₄ receptors in the enteric nervous system, thereby increasing acetylcholine release and promoting cholinergic neurotransmission . Structurally, this compound is formulated as a citrate salt (this compound citrate) for improved stability and bioavailability . Unlike older prokinetics like cisapride, this compound exhibits a favorable safety profile due to reduced affinity for hERG potassium channels, minimizing cardiac risks . Clinical trials confirm its efficacy in improving gastric emptying, postprandial symptoms, and quality of life in FD patients .

Preparation Methods

Preparation Methods Using Para-Aminosalicylic Acid

The synthesis of mosapride citrate using para-aminosalicylic acid represents one of the fundamental approaches in the preparation of this pharmaceutical compound. This method has been extensively documented and refined over time to improve efficiency and yield.

Traditional Four-Step Synthesis

The traditional preparation method utilizes para-aminosalicylic acid or its corresponding sodium or potassium salt compounds as raw materials. The synthesis proceeds through four principal steps: acetylation, bisethylation, chlorination, and hydrolysis, achieving a total yield of approximately 71.7%.

While this method has been widely implemented, it presents several limitations. The intermediate 2-ethoxy-4-amino-5-chlorobenzoic acid, which features prominently in this synthetic pathway, incurs relatively high preparation costs and constitutes a significant portion of the overall production expense for this compound citrate. Additionally, the process necessitates the use of highly toxic ethylation reagents and involves extended reaction times, factors that adversely affect cost-effectiveness and environmental safety.

Modified Process Parameters

Researchers have attempted various modifications to the traditional para-aminosalicylic acid route to address its inherent limitations. These modifications primarily focus on optimizing reaction conditions, catalyst selection, and purification procedures. For instance, alternative catalysts for the acetylation step and modified ethylation reagents have been explored to mitigate toxicity concerns while maintaining or improving yield.

Despite these improvements, the fundamental challenges associated with this synthetic route persist, prompting the development of alternative preparation methods that offer improved efficiency, reduced environmental impact, and enhanced cost-effectiveness.

Preparation Methods Using Sodium Para-Aminosalicylate

An alternative approach to this compound synthesis utilizes sodium para-aminosalicylate as the primary starting material. This method represents a variation of the traditional approach but incorporates specific modifications to improve certain aspects of the synthesis process.

Four-Step Phthalimide Protection Route

This preparation method commences with sodium para-aminosalicylate as the starting material and proceeds through four key steps: phthalimide acylation (amino protection), double ethylization, N-chlorosuccinimide (NCS) chlorination, and phthalimide deprotection/hydrolysis.

The process begins with the addition of sodium para-aminosalicylate and N-carbethoxyl phthalimide to an alkaline aqueous solution. After the reaction proceeds at 0-10°C for 4-6 hours, the pH is adjusted to acidic conditions using an appropriate acid (preferably hydrochloric acid), followed by filtration, washing, and drying to obtain the formula (IV) compound.

In the second step, the formula (IV) compound undergoes a double ethylization reaction with an ethylating agent (preferably bromoethane) in the presence of an alkali (preferably potassium carbonate) in a polar aprotic solvent (preferably DMF). The reaction proceeds at 80-100°C for 6-10 hours, after which the mixture is cooled, filtered, washed, and dried to obtain the formula (III) compound.

The third step involves chlorination, where the formula (III) compound is mixed with NCS in DMF and heated to 70-90°C for 1-3 hours. After cooling, the mixture is filtered, washed, and dried to obtain the formula (II) compound.

The final step entails deprotection and hydrolysis, where the formula (II) compound is added to an alcoholic solution of 85% hydrazine hydrate with an alkali and heated to reflux at 70-90°C for 2-4 hours. After adjusting the pH to acidic conditions, the mixture is filtered, washed, and dried to obtain the formula (I) compound, which is the important this compound intermediate 2-ethoxy-4-amino-5-chlorobenzoic acid.

Limitations and Concerns

While this method optimizes certain aspects of this compound synthesis, it still presents several challenges. The overall route remains relatively lengthy, and some reagents incur higher costs. Moreover, the use of bromoethane, a reagent with significant toxicity concerns, cannot be avoided in this process. Additionally, the employment of hydrazine hydrate in the phthalimide removal process introduces another genotoxic reagent, contributing to environmental pollution.

These limitations have motivated researchers to explore alternative synthetic routes that can address these concerns while maintaining or improving yield and product quality.

Novel Preparation Methods Using 2-Fluoro-4-Nitrobenzoic Acid

In response to the limitations of traditional synthesis methods, researchers have developed a novel synthetic route using 2-fluoro-4-nitrobenzoic acid as the starting material. This approach represents a significant departure from conventional methods and offers several advantages.

Process Description

This innovative preparation method utilizes 2-fluoro-4-nitrobenzoic acid as the starting material and proceeds through several key steps: ethylation, SNAr (nucleophilic aromatic substitution) reaction, NCS chlorination, amine ester exchange with a compound shown in formula VIII to obtain a condensation product, and finally nitro reduction and salification.

Specifically, in the first step, the compound of formula I (2-fluoro-4-nitrobenzoic acid) is catalyzed by an acid in ethanol under reflux conditions to produce a compound of formula II. The acid catalyst can be selected from concentrated sulfuric acid, p-toluenesulfonic acid, or methanesulfonic acid.

Subsequent steps involve the reaction of the compound of formula II with sodium ethoxide in an organic solvent at 0-100°C, followed by reaction with N-chlorosuccinimide in a solvent at 0-100°C. The resulting compound then undergoes reaction with another compound (formula VIII) in a solvent at -20-200°C under the action of a base (preferably triethylamine). Finally, the product undergoes reduction using a system selected from iron powder/acetic acid, iron powder/hydrochloric acid, zinc powder/acetic acid, or zinc powder/ammonium chloride in a solvent at 0-100°C.

Advantages and Applications

This novel synthetic route offers numerous advantages over traditional methods. It utilizes cheaper and more readily available raw materials, involves fewer synthesis steps, employs milder reaction conditions, and achieves higher yields. The post-treatment and purification operations are simpler and more convenient, and the overall process requires less time and incurs lower costs.

Notably, this method avoids the use of ethyl alkylation reagents with high toxicity, representing a significant improvement in terms of environmental impact and worker safety. Furthermore, the process is well-suited for large-scale industrial production, making it a viable option for commercial manufacturing of this compound citrate.

Novel Preparation Methods Using 2-Chlorotoluene

Another innovative approach to this compound synthesis utilizes 2-chlorotoluene as the starting material. This method represents yet another alternative to traditional synthesis routes and offers its own set of advantages.

Seven-Step Synthesis Process

This preparation method utilizes 2-chlorotoluene as the initial raw material and proceeds through seven key steps: nitration, nucleophilic substitution, free radical bromination, chlorination, alkylation, nitro reduction, and oxidative amidation.

In the first step, 2-chlorotoluene is dissolved in acetic acid, and concentrated nitric acid (70%) is added dropwise under ice bath conditions. The reaction proceeds at room temperature to produce 2-chloro-4-nitrotoluene.

The second step involves nucleophilic substitution, where 2-chloro-4-nitrotoluene and potassium ethoxide are dissolved in ethanol and heated to produce 2-ethoxy-4-nitrotoluene.

Subsequent steps include free radical bromination using NBS (N-bromosuccinimide) and BPO (benzoyl peroxide) as an initiator, followed by chlorination, alkylation, nitro reduction, and finally oxidative amidation to produce this compound.

Advantages and Efficiency

This novel synthetic route offers several notable advantages. It utilizes inexpensive and readily available 2-chlorotoluene as the starting material, avoids hazardous processes and toxic reagents, and is environmentally friendly. The adoption of oxidative amidation provides excellent selectivity and avoids aromatic amide by-products, contributing to a higher overall yield.

By eliminating the need for toxic ethylation reagents and optimizing reaction conditions, this method addresses many of the concerns associated with traditional synthesis routes while maintaining or improving product quality and yield. These factors make it a promising alternative for both laboratory-scale synthesis and industrial production of this compound.

Preparation of this compound Derivatives and Metabolites

The preparation of this compound derivatives and metabolites represents an important aspect of research related to this compound, particularly for studies involving pharmacokinetics, drug metabolism, and structure-activity relationships.

Synthesis of Optical Enantiomers

The synthesis of optical enantiomers of this compound involves specialized procedures to obtain stereochemically pure compounds. One approach involves the reductocondensation of 4-fluorobenzaldehyde with ethanolamine through specific reaction conditions. Such stereochemically pure compounds are valuable for studies examining potential differences in pharmacological activity between enantiomers.

Research has shown that the S-isomer of certain this compound derivatives exhibits significant pharmacological activities in vivo. Compared with the R-isomer and this compound itself, the S-isomer has demonstrated equivalent 5-HT4 receptor agonistic activity at lower concentrations. Furthermore, the S-isomer has shown significant differences in pharmacokinetic properties, indicating higher absorption rates and extent compared with the R-isomer.

Preparation of Metabolites

The preparation of this compound metabolites involves several specific steps tailored to the target metabolite. For example, the hydrogenolysis of this compound with hydrogen gas over 10% palladium on carbon (Pd/C) in aqueous ethanol/acetic acid produces 4-amino-2-ethoxy-N-(2-morpholinylmethyl)benzamide, which can then be acetylated with acetic anhydride in methanol/chloroform to yield the corresponding diacetyl derivative.

The chlorination of this diacetyl derivative with N-chlorosuccinimide in DMF produces the 5-chloro derivative, which can then be deacetylated with refluxing 10% hydrochloric acid to yield the metabolite M-1 as the hydrochloride salt.

Another approach involves the debenzylation of specific precursors with hydrogen gas over palladium hydroxide on carbon (Pd(OH)2/C) in ethanol to yield 6-(aminomethyl)morpholin-3-one. This compound can then be condensed with 4-(acetamido)-5-chloro-2-ethoxybenzoyl chloride using triethylamine in chloroform to produce the monoacetylated derivative of metabolite M-2, which can subsequently be hydrolyzed with hydrochloric acid in refluxing ethanol/water to give metabolite M-2.

Industrial Production Considerations

The industrial production of this compound requires careful consideration of various factors, including scalability, cost-effectiveness, environmental impact, and product quality. This section examines these considerations in the context of the different preparation methods discussed.

Scalability and Manufacturing Efficiency

The scalability of a synthetic route is a critical factor for industrial production. The novel preparation method using 2-fluoro-4-nitrobenzoic acid has been specifically designed for ease of large-scale industrial production, with simplified reaction steps and optimized conditions. Similarly, the method using 2-chlorotoluene offers advantages for industrial-scale synthesis, including readily available raw materials and straightforward reaction processes.

Traditional methods using para-aminosalicylic acid or sodium para-aminosalicylate, while established, present challenges for large-scale production due to longer reaction sequences, the use of toxic reagents, and more complex purification procedures.

Economic and Environmental Considerations

Economic viability and environmental impact are paramount concerns for industrial production. The novel synthetic routes using 2-fluoro-4-nitrobenzoic acid and 2-chlorotoluene offer advantages in terms of cost, as they utilize less expensive starting materials and involve fewer steps, reducing overall production costs.

From an environmental perspective, these novel methods also present benefits. They avoid or minimize the use of highly toxic reagents such as ethylating agents and genotoxic compounds like hydrazine hydrate, reducing environmental pollution and improving worker safety.

Traditional methods, particularly those involving bromoethane for ethylation and hydrazine hydrate for deprotection, present significant environmental and safety concerns that must be carefully managed in an industrial setting.

Final Product Formulation

After synthesis and purification, this compound is typically converted to its citrate salt form for pharmaceutical use. This process involves the reaction of this compound with citric acid in the presence of a suitable solvent. The mixture is stirred to ensure proper mixing and reaction, cooled to precipitate the this compound citrate dihydrate, and then filtered and washed to obtain the pure compound.

For industrial production of this compound citrate dihydrate, these steps are optimized to ensure high yield and purity, with minimal residual impurities. The resulting pharmaceutical formulations have excellent physical properties, making them suitable for various dosage forms, including controlled-release compositions.

Comparative Analysis of Preparation Methods

A comprehensive comparison of the various preparation methods for this compound provides valuable insights into their relative advantages, limitations, and potential applications.

Reaction Conditions and Yields

The table below compares key reaction conditions and parameters across different preparation methods:

Advantages and Limitations

Each preparation method presents a distinct profile of advantages and limitations:

Industrial Applicability

From an industrial perspective, the novel synthetic routes offer significant advantages over traditional methods. The method using 2-fluoro-4-nitrobenzoic acid is specifically described as being "easy for large-scale industrial production" due to its simplified steps, milder conditions, and avoidance of toxic reagents. Similarly, the method using 2-chlorotoluene offers advantages for industrial applications, particularly in terms of environmental impact and worker safety.

While traditional methods have been implemented industrially, they require more rigorous safety measures and environmental controls due to the use of toxic and genotoxic reagents. The economic considerations, including raw material costs and process efficiency, also favor the novel synthetic routes for large-scale production.

This compound Salt Formation and Formulation

The final stage in the preparation of pharmaceutically viable this compound involves salt formation, typically as this compound citrate dihydrate, and subsequent formulation into various dosage forms.

This compound Citrate Synthesis

The synthesis of this compound citrate dihydrate involves the reaction of this compound base with citric acid in the presence of an appropriate solvent. This process typically follows these steps:

- Combining this compound base and citric acid in a suitable solvent system

- Stirring the mixture thoroughly to ensure complete reaction

- Cooling the reaction mixture to facilitate precipitation of this compound citrate

- Filtration of the precipitate to isolate the crude product

- Washing and purification steps to obtain the pure this compound citrate dihydrate

The this compound hydrochloride or trifluoroacetic acid salt can also be obtained through specific methods, from which the this compound base can be liberated. Subsequently, the pharmaceutically acceptable salt, preferably the citrate dihydrate, is produced with citric acid.

Pharmaceutical Formulations

This compound citrate is utilized in various pharmaceutical formulations, with particular emphasis on oral dosage forms. One notable formulation is a sustained-release preparation designed for once-daily administration.

This sustained-release preparation consists of a double-layer tablet containing:

- An immediate release layer containing this compound citrate, a filler, a disintegrant, and additives such as binders

- A sustained release layer comprising this compound citrate, a release-controlling base, and additives

The release-controlling base in the sustained release layer typically contains a specific ratio of high-viscosity hydroxypropyl methylcellulose (HPMC) and low-viscosity HPMC. This ratio is carefully calibrated to control the dissolution rate and residence time in different sections of the gastrointestinal tract with varying pH levels.

The composition of a typical this compound citrate sustained-release tablet includes 10-15% by weight of this compound citrate, 5-10% by weight of high-viscosity HPMC, 5-10% by weight of low-viscosity HPMC, 15-30% by weight of lactose, 3-10% by weight of povidone, and 0.5-5% by weight of lubricants.

Chemical Reactions Analysis

Types of Reactions

Mosapride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.

Reduction: The nitro group in the intermediate 2-chloro-4-nitrotoluene is reduced to an amino group during the synthesis of this compound.

Substitution: The ethoxylation step involves a nucleophilic substitution reaction where the ethoxy group is introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are typically employed.

Substitution: Ethanol or ethyl iodide can be used as the ethoxylating agents under basic conditions.

Major Products

The major products formed from these reactions include the N-oxide derivative of this compound, 2-chloro-4-aminotoluene, and 4-amino-5-chloro-2-ethoxytoluene.

Scientific Research Applications

Functional Dyspepsia (FD)

Mosapride is commonly prescribed for functional dyspepsia, a condition characterized by chronic indigestion. Clinical studies demonstrate that this compound significantly improves dyspeptic symptoms and gastric emptying times.

- Case Study : A meta-analysis involving 587 patients showed that this compound combined with proton pump inhibitors (PPIs) was effective in reducing symptoms in patients resistant to PPI therapy, although its efficacy compared to PPI alone was inconclusive .

Gastroesophageal Reflux Disease (GERD)

This compound has been evaluated for its effectiveness in treating GERD. Studies indicate that it can reduce acid reflux episodes and improve esophageal clearance of refluxate.

- Data Table : Efficacy of this compound in GERD Treatment

| Study | Year | Participants | Treatment | Results |

|---|---|---|---|---|

| Miyamoto et al. | 2008 | 34 | This compound + Rabeprazole | Significant symptom improvement |

| Futagami et al. | 2010 | 44 | This compound + Omeprazole | Improved global symptom scores |

Gastroparesis

In diabetic gastroparesis, this compound has shown superior effectiveness compared to placebo, enhancing gastric emptying and alleviating symptoms.

- Research Findings : A recent study found that this compound significantly improved gastric stasis and epigastric pain over a two-week treatment period .

Postoperative Recovery

Recent studies have explored this compound's role in enhancing intestinal motility post-surgery. However, findings have been mixed regarding its effectiveness in improving outcomes after minimally invasive gastrectomy .

Safety and Side Effects

This compound is generally well-tolerated, with few reported side effects. The most common adverse effects include mild gastrointestinal disturbances. A systematic review indicated no significant changes in heart rate or blood pressure following administration, suggesting a favorable safety profile for elderly patients .

This compound vs Other Treatments

Comparative studies have evaluated this compound against other prokinetic agents like domperidone and nortriptyline.

- Data Table : Efficacy Comparison of this compound with Other Agents

| Treatment | Efficacy Rate (%) | Statistical Significance |

|---|---|---|

| This compound CR | 53.7 | P = 0.976 vs Nortriptyline |

| Domperidone | Not specified | No significant difference |

Both treatments showed similar improvement rates in dyspeptic symptoms, indicating that this compound is a viable option among other therapies .

Mechanism of Action

Mosapride exerts its effects by acting as a selective serotonin 5-HT4 receptor agonist. This action increases the release of acetylcholine, which stimulates gastrointestinal motility.

Comparison with Similar Compounds

Mechanism and Receptor Interactions

- Key Findings :

- This compound and cisapride share structural similarities but differ in hERG binding due to this compound’s shorter linker, reducing cardiac toxicity .

- Unlike metoclopramide, this compound lacks dopamine D₂ receptor antagonism, minimizing extrapyramidal side effects .

- Itopride’s dual mechanism (5-HT₄ agonism + acetylcholinesterase inhibition) may explain its superior efficacy over this compound in FD .

Clinical Efficacy in Functional Dyspepsia

- Key Findings: this compound shows comparable efficacy to acotiamide and nortriptyline but underperforms against itopride and domperidone in meta-analyses . In FD-PDS, this compound’s prokinetic effects align with Rome III guidelines, but newer agents like acotiamide offer similar benefits with fewer safety concerns .

Pharmacokinetics and Metabolism

Biological Activity

Mosapride, a gastroprokinetic agent, is primarily recognized for its role as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist. It has gained attention for its therapeutic efficacy in treating functional dyspepsia and other gastrointestinal disorders. This article delves into the biological activities, pharmacokinetics, clinical efficacy, and safety profile of this compound, supported by various studies and findings.

- Chemical Name : 4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate

- Molecular Formula : C21H25ClFN3O3

- Mechanism : this compound enhances gastric motility by selectively stimulating the 5-HT4 receptors, which leads to increased acetylcholine release from enteric neurons. It also antagonizes the 5-HT3 receptors, contributing to its gastroprotective effects .

Pharmacokinetics

A study compared the pharmacokinetic profiles of two formulations of this compound citrate in healthy Korean adults. Key findings include:

| Parameter | Test Formulation (Moprid®) | Reference Formulation (Gasmotin®) |

|---|---|---|

| AUC0-t (ng×h/ml) | 184.4 | 179.6 |

| AUC0-∞ (ng×h/ml) | 192.8 | 186.6 |

| Cmax (ng/ml) | 98.9 | 84.4 |

| Tmax (h) | 0.8 | 0.7 |

| Half-life (h) | 2.4 | 2.3 |

The results indicated that both formulations were bioequivalent within the FDA's statistical limits, confirming their interchangeability in clinical settings .

Functional Dyspepsia Treatment

A multicenter trial involving 1,042 patients with functional dyspepsia demonstrated that this compound significantly improved symptoms related to gastric stasis (GSS) and epigastric pain syndrome (EPS). Key outcomes included:

- Improvement in GSS : this compound outperformed teprenone in alleviating GSS.

- Health-related Quality of Life (HR-QOL) : Patients treated with this compound reported enhanced HR-QOL scores.

- Patient Preference : A notable 91% of patients favored this compound over teprenone .

Comparative Studies

In a randomized controlled trial comparing this compound controlled-release (CR) with nortriptyline for dyspepsia management:

| Treatment | Overall Improvement (%) | Anxiety/Depression Improvement (%) |

|---|---|---|

| This compound CR | 53.7 | Significant improvement noted |

| Nortriptyline | 54.0 | Significant improvement noted |

Both treatments showed similar efficacy in improving dyspeptic symptoms and associated psychological conditions .

Safety Profile and Side Effects

While this compound is generally well-tolerated, some adverse effects have been documented, including movement disorders in specific cases. A report highlighted a patient who developed severe gait disturbances after prolonged use of this compound, necessitating further investigation into its neurological implications .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study Mosapride’s mechanism of action in gastrointestinal and cardiac tissues?

Methodological Answer:

- In vitro models : Isolated atrial preparations from transgenic mice (e.g., 5-HT4-TG) and wild-type (WT) mice are used to compare this compound’s receptor specificity. These models allow measurement of force of contraction and beating rate under controlled conditions .

- Human tissue studies : Paced human right atrial preparations (HAP) are employed to assess this compound’s partial agonism at 5-HT4 receptors, often combined with phosphodiesterase III inhibitors (e.g., cilostamide) to amplify signal detection .

- Receptor binding assays : Competitive antagonism experiments (e.g., using tropisetron) validate this compound’s interaction with 5-HT4 receptors .

Q. How can researchers design studies to evaluate this compound’s efficacy in gastrointestinal motility disorders?

Methodological Answer:

- Preclinical models : Use rodent models of delayed gastric emptying or postoperative gastroparesis to measure motility metrics (e.g., gastric emptying rate). Compare this compound’s effects against reference prokinetic agents like Maxolon .

- Clinical trial design : Implement randomized controlled trials (RCTs) with endpoints such as symptom disappearance time (e.g., abdominal distension, nausea) and recurrence rates. For example, combine this compound with ursodeoxycholic acid to assess synergistic effects .

Advanced Research Questions

Q. How do contradictory findings about this compound’s partial agonism at 5-HT4 receptors inform experimental design?

Methodological Answer:

- Concentration-response analysis : Conduct parallel experiments in transgenic vs. WT models to isolate receptor-specific effects. For instance, this compound increases contraction force in 5-HT4-TG mice but not in WT, highlighting receptor dependency .

- Antagonist displacement studies : Pre-saturate receptors with serotonin and apply increasing this compound concentrations to observe competitive inhibition. This reveals this compound’s lower efficacy compared to serotonin .

- Context-dependent effects : Use phosphodiesterase inhibitors (e.g., cilostamide) to amplify basal contraction force in HAP, enabling detection of this compound’s positive inotropic effects masked under normal conditions .

Q. What methodological approaches address this compound’s dual role as a partial agonist and competitive inhibitor in cardiac tissues?

Methodological Answer:

- Time-course experiments : Monitor force of contraction and relaxation rates before and after sequential application of serotonin and this compound. This identifies temporal dynamics of receptor binding and displacement .

- Parameter normalization : Express data as a percentage of pre-drug values to accentuate relative changes in contraction metrics (e.g., rate of tension development) when this compound is combined with other modulators .

- Statistical modeling : Use nonlinear regression to compare this compound’s EC₅₀ values against serotonin, quantifying its partial efficacy .

Q. How should researchers design studies to investigate this compound’s synergism with other therapeutics (e.g., ursodeoxycholic acid)?

Methodological Answer:

- Factorial design : Assign patient cohorts to monotherapy (this compound) vs. combination therapy (this compound + ursodeoxycholic acid). Measure outcomes like symptom resolution time and adverse event rates .

- Mechanistic validation : In parallel preclinical studies, assess receptor crosstalk (e.g., bile acid receptor modulation) using gene-edited models or tissue-specific knockout mice.

- Data triangulation : Combine clinical trial data with in vitro receptor activity assays to differentiate pharmacokinetic vs. pharmacodynamic interactions .

Q. Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in heterogeneous tissue samples?

Methodological Answer:

- Mixed-effects models : Account for variability in tissue responsiveness (e.g., atrial vs. ventricular preparations) by treating tissue source as a random effect.

- Bootstrap resampling : Estimate confidence intervals for EC₅₀ values in concentration-response curves, especially when sample sizes are limited .

- Meta-analysis : Pool data from multiple studies to resolve discrepancies in this compound’s efficacy across species (e.g., murine vs. human 5-HT4 receptors) .

Q. How can researchers reconcile conflicting results between this compound’s in vitro partial agonism and in vivo therapeutic outcomes?

Methodological Answer:

- Pharmacokinetic profiling : Measure metabolite activity (e.g., this compound N-Oxide) in vivo to determine if biotransformation enhances receptor efficacy .

- Tissue-specific gene expression : Use qPCR or RNA-seq to correlate 5-HT4 receptor density with this compound’s effect magnitude in target tissues.

- Computational modeling : Simulate receptor occupancy dynamics under physiological conditions to predict in vivo behavior from in vitro data .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound studies involving human tissue samples?

Methodological Answer:

- Detailed protocols : Document tissue procurement methods (e.g., post-surgical collection), storage conditions, and ethical approvals in supplementary materials .

- Blinded analysis : Enforce blinding during data collection and analysis to minimize bias in subjective metrics (e.g., symptom severity scores) .

- Open data practices : Share raw datasets (e.g., contraction force measurements) in public repositories with standardized metadata .

Properties

IUPAC Name |

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPELFRMCRYSPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048408 | |

| Record name | Mosapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112885-41-3 | |

| Record name | Mosapride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112885-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mosapride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mosapride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11675 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mosapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOSAPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8MFJ1C0BY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.